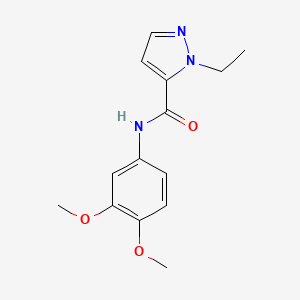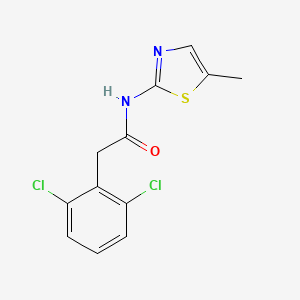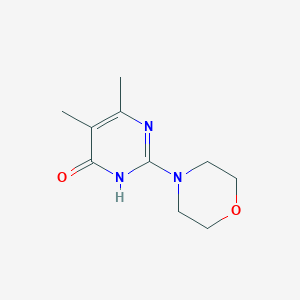
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a 3,4-dimethoxyphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acylation to introduce the carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its cytotoxic properties and potential as an anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and other functional materials.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including cytotoxicity and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
N-(3,4-Dimethoxyphenyl)methyleneamino-4-hydroxy-benzamide: Known for its corrosion inhibition properties.
Uniqueness: N-(3,4-dimethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of a pyrazole ring and a 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-11(7-8-15-17)14(18)16-10-5-6-12(19-2)13(9-10)20-3/h5-9H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXJFKPMKDHAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6078880.png)
![4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B6078883.png)
![2-Hydroxy-3-(3-methylbutyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6078900.png)

![10-oxo-1,2,3,6,7,8,9,10-octahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-1-carboxylic acid](/img/structure/B6078913.png)


![N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6078948.png)
![2-[(8-ethyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6078949.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-[4-(2-METHYLPROPOXY)BENZAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B6078952.png)
![N'-benzyl-N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfamide](/img/structure/B6078953.png)
![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)
![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)
![(2Z)-2-[(4-BROMOPHENYL)IMINO]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B6078978.png)
